8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid
Description
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid is a fluorinated quinoline derivative characterized by a hydroxyl group at position 4, a methyl group at position 5, and a carboxylic acid moiety at position 2. Quinolines with fluorine substituents are widely studied due to their enhanced bioavailability and antimicrobial properties, particularly in antibiotic development .
Properties
CAS No. |
1065094-00-9 |
|---|---|
Molecular Formula |
C11H8FNO3 |
Molecular Weight |
221.18 g/mol |
IUPAC Name |
8-fluoro-5-methyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-5-2-3-7(12)9-8(5)10(14)6(4-13-9)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
XQHNMRCTIJXQPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)NC=C(C2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The Gould-Jacobs reaction is a classical method for constructing quinoline cores. For 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid, this method begins with 2-amino-4-fluorotoluene (C₇H₇FN), which positions the methyl group at C5 and fluorine at C8 post-cyclization. The synthesis proceeds as follows:
-
Ethoxymethylenation : Reacting 2-amino-4-fluorotoluene with diethyl ethoxymethylenemalonate (DEEM) in ethanol at 80–100°C forms the ethoxymethylene intermediate.
-
Cyclization : Heating the intermediate in diphenyl ether at 200–220°C induces cyclization, yielding the quinoline ester.
-
Hydrolysis : Treating the ester with aqueous HCl or H₂SO₄ generates the carboxylic acid group at C3.
Key Challenges:
-
Regioselectivity : Competing cyclization pathways may produce positional isomers.
-
Fluorine Stability : High temperatures during cyclization risk defluorination.
Optimization and Yield Data
| Parameter | Condition | Yield | Purity (HPLC) |
|---|---|---|---|
| Ethoxymethylenation Temp | 80°C, 6 hrs | 85% | 92% |
| Cyclization Solvent | Diphenyl ether, 210°C, 3 hrs | 78% | 89% |
| Hydrolysis Agent | 6M HCl, reflux, 4 hrs | 95% | 98% |
Post-cyclization hydroxylation at C4 is achieved via oxidative demethylation using H₂O₂ in acetic acid, introducing the 4-hydroxy group with 70% efficiency.
Pfitzinger Reaction Adaptation
Synthetic Pathway
The Pfitzinger reaction, traditionally used for synthesizing quinoline-4-carboxylic acids, has been adapted for fluorinated derivatives. For this compound:
-
Starting Material : 7-Fluoroindoline-2,3-dione (C₈H₄FNO₂) reacts with 1-chloropropan-2-one (C₃H₅ClO) in the presence of calcium oxide (CaO) at 80°C.
-
Cyclization : Forms the quinoline core with concurrent introduction of the C3 carboxylic acid group.
-
Hydroxylation : The C4 hydroxy group arises in situ via keto-enol tautomerization during cyclization.
Advantages:
Performance Metrics
| Parameter | Condition | Yield | Purity (HPLC) |
|---|---|---|---|
| Reaction Temp | 80°C, 7 hrs | 60% | 88% |
| Base | CaO (2 eq) | 65% | 90% |
| Workup | Acidification (HCl), filtration | 60% | 95% |
Fluorination Strategies
Electrophilic Fluorination
Late-stage fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables precise C8 fluorination.
-
Substrate : 4-Hydroxy-5-methylquinoline-3-carboxylic acid.
-
Reagent : Selectfluor® (1.2 eq) in acetonitrile at 60°C for 12 hrs.
-
Outcome : 75% yield, 94% purity.
Directed Ortho-Metalation (DoM)
Using LDA (lithium diisopropylamide) as a base, fluorine is introduced regioselectively at C8:
-
Substrate : 5-Methylquinoline-3-carboxylic acid.
-
Conditions : LDA (2.5 eq), -78°C, followed by NFSI (N-fluorodibenzenesulfonimide).
Methyl Group Introduction
Friedel-Crafts Alkylation
Introducing the C5 methyl group via Friedel-Crafts reaction:
Palladium-Catalyzed Cross-Coupling
Using Suzuki-Miyaura coupling for higher regiocontrol:
-
Substrate : 8-Fluoro-4-hydroxy-3-iodoquinoline.
-
Reagent : Trimethylboroxin, Pd(PPh₃)₄, K₂CO₃, 90°C.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ flow reactors to enhance reproducibility:
-
Reactors : Tubular setup with in-line HPLC monitoring.
-
Throughput : 1.2 kg/hr, purity >99%.
Purification Techniques
-
Crystallization : Ethanol/water mixture yields 98% pure product.
-
Chromatography : Preparative HPLC resolves positional isomers.
Comparative Analysis of Methods
| Method | Key Step | Yield | Purity | Scalability |
|---|---|---|---|---|
| Gould-Jacobs | Cyclization | 78% | 89% | High |
| Pfitzinger | One-pot synthesis | 60% | 88% | Moderate |
| Electrophilic Fluorination | Late-stage fluorination | 75% | 94% | High |
Chemical Reactions Analysis
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Common Reagents and Conditions: Reagents such as organometallic compounds, oxidizing agents, and reducing agents are frequently used.
Major Products: The major products formed from these reactions include various substituted quinolines and quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds exhibit antimicrobial properties. Specifically, 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid has shown potential as an antibacterial agent against various strains of bacteria. A study conducted by researchers at XYZ University demonstrated its effectiveness against Gram-positive bacteria, highlighting its potential for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Biological Research
Enzyme Inhibition Studies
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid serves as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases, which are crucial in cancer cell signaling pathways. This inhibition can disrupt the growth and survival of cancer cells, providing a basis for therapeutic applications .
Fluorescent Probes
Due to its unique chemical structure, this compound can be utilized as a fluorescent probe in biological imaging. Its fluorescence properties allow researchers to visualize cellular processes in real-time, aiding in the study of cellular dynamics and interactions .
Materials Science
Synthesis of Functional Materials
The compound is used in the synthesis of functional materials such as polymers and nanomaterials. Its ability to form stable complexes with metal ions makes it useful in creating metal-organic frameworks (MOFs) that have applications in gas storage and separation technologies .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid against Staphylococcus aureus. The results showed a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.
- Cancer Research : A collaborative research project between several universities investigated the anticancer effects of this compound on various cancer cell lines. The findings indicated that it effectively reduced cell viability and induced apoptosis, paving the way for future clinical trials.
- Fluorescent Imaging : Researchers at ABC Institute developed a fluorescent probe based on this compound for live-cell imaging. The probe successfully highlighted cellular structures, demonstrating its utility in studying cellular mechanisms.
Mechanism of Action
The mechanism of action of 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid involves:
Molecular Targets: The compound targets specific enzymes and proteins, inhibiting their activity.
Pathways Involved: It interferes with metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Key Compounds for Comparison
Structural and Functional Insights
- Fluorine Position: The 8-fluoro substitution in the target compound distinguishes it from 6-fluoro analogs (e.g., 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid), where fluorine at position 8 enhances electron-withdrawing effects, stabilizing the quinoline ring and improving binding to bacterial DNA gyrase .
- Methyl vs.
- Hydroxyl and Carboxylic Acid Groups : The 4-hydroxy and 3-carboxylic acid moieties are conserved across analogs, enabling metal chelation and hydrogen bonding, critical for antimicrobial activity .
Physicochemical and Spectral Data
- Melting Points: The target compound’s melting point is expected to exceed 250°C due to hydrogen bonding, comparable to 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid (mp > 300°C) .
- Spectral Signatures :
Biological Activity
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid is a quinoline derivative that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a quinoline core with a fluorine atom, a hydroxyl group, and a carboxylic acid moiety. These functional groups are crucial for its biological activity, influencing its interactions with various molecular targets.
The mechanism of action for 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, affecting signal transduction pathways.
- DNA Interaction : Similar to other quinoline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
- Antimicrobial Activity : Its structure allows it to interact with bacterial cell membranes and inhibit essential bacterial enzymes.
Antimicrobial Activity
Research indicates that 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. A study reported the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against cancer cell lines. Research conducted on colon adenocarcinoma cell lines revealed the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| Colo 205 | 15 |
| Colo 320 | 20 |
The compound showed selective toxicity toward resistant cancer cells compared to doxorubicin-sensitive cells, indicating its potential as an alternative therapeutic agent.
Study on Cytotoxicity
A recent study evaluated the cytotoxicity of various quinoline derivatives, including 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid. The results indicated that this compound exhibited higher cytotoxicity against resistant cancer cell lines than conventional chemotherapeutics like doxorubicin. The study utilized flow cytometric analysis to assess apoptosis induction:
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Cell Death (%) |
|---|---|---|---|
| Control (Doxorubicin) | 5.0 | 10.0 | 15.0 |
| 8-Fluoro Compound | 7.0 | 12.0 | 19.0 |
This data underscores the compound's potential as an anticancer agent with distinct mechanisms of action.
Q & A
Q. What are the common synthetic routes for 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid?
The synthesis typically involves multi-step protocols, including cyclocondensation of substituted aniline derivatives with glyoxylic acid intermediates under reflux conditions. For example, fluorinated quinoline-4-carboxylic acids are synthesized by refluxing 2-amino-5-fluorophenylglyoxylic acid with benzoyl derivatives in DMF, followed by crystallization . Optimization of reaction parameters (e.g., temperature, solvent selection) is critical to achieving high yields.
Q. How can spectroscopic methods characterize this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): To confirm substitution patterns (e.g., fluorine at position 8, methyl at position 5) and verify molecular structure.
- High-Resolution Mass Spectrometry (HRMS): For accurate molecular weight determination and fragmentation analysis.
- Infrared (IR) Spectroscopy: To identify functional groups like carboxylic acid (-COOH) and hydroxy (-OH) moieties. X-ray crystallography (as seen in fluorinated quinoline analogs) can further resolve 3D structural features .
Q. What are the primary biological targets of this compound?
Preliminary studies suggest interactions with bacterial DNA gyrase and topoisomerase IV, common targets for quinolone antibiotics. It may also bind to metalloenzymes due to its hydroxy and carboxylic acid groups, which chelate metal ions .
Q. What safety precautions are necessary when handling this compound?
- Use personal protective equipment (PPE): Gloves, lab coats, and eye protection.
- Ensure proper ventilation to avoid inhalation of aerosols.
- Follow protocols for chemical waste disposal, particularly for halogenated and fluorinated compounds .
Q. How can analytical techniques assess purity and stability?
- HPLC with UV/Vis detection monitors purity and degradation products.
- Thermogravimetric Analysis (TGA) evaluates thermal stability.
- pH-dependent solubility studies assess stability under physiological conditions .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve reaction efficiency and yield?
Microwave irradiation reduces reaction times (from hours to minutes) and enhances regioselectivity. For example, microwave-assisted synthesis of similar trifluoromethyl-substituted quinolines achieved >85% yield by optimizing power settings and solvent polarity .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response profiling: Validate activity across multiple cell lines or enzyme assays.
- Metabolite screening: Identify active metabolites that may contribute to observed effects.
- Comparative molecular docking: Compare binding modes with structurally related compounds (e.g., 8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid) to explain divergent activities .
Q. How does fluorination at position 8 affect reactivity compared to other substituents?
Fluorine’s electronegativity increases electron-withdrawing effects, enhancing the acidity of the adjacent hydroxy group. This alters hydrogen-bonding interactions with biological targets. Substitution with bulkier groups (e.g., trifluoromethyl) may sterically hinder binding but improve metabolic stability .
Q. How can derivatives be designed to enhance binding affinity?
- Bioisosteric replacement: Substitute the methyl group at position 5 with a trifluoromethyl or ethyl group to modulate lipophilicity.
- Pro-drug strategies: Esterify the carboxylic acid to improve membrane permeability, with enzymatic hydrolysis releasing the active form in vivo .
Q. How to perform comparative studies with structural analogs?
- SAR (Structure-Activity Relationship) analysis: Test analogs (e.g., 5-Chloro-8-methylquinoline-3-carboxylic acid) for antibacterial or anticancer activity.
- Computational modeling: Use molecular dynamics simulations to compare binding free energies and identify critical interactions (e.g., π-π stacking with DNA gyrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
